Xanomeline (tartrate)

Overview

Description

LY 246708 (tartrate), also known as Xanomeline tartrate, is a small molecule muscarinic acetylcholine receptor agonist. It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic for central nervous system disorders. This compound primarily targets the muscarinic M1 and M4 receptor subtypes, making it a promising candidate for treating conditions like schizophrenia and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY 246708 (tartrate) involves the formation of a thiadiazole ring and its subsequent attachment to a pyridine moiety. The key steps include:

- Formation of the thiadiazole ring by reacting hexylamine with thiocarbonyl diimidazole.

- Cyclization with hydrazine to form the thiadiazole ring.

- Coupling the thiadiazole ring with a pyridine derivative under basic conditions .

Industrial Production Methods: Industrial production of LY 246708 (tartrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is often purified using recrystallization techniques to achieve the desired purity levels .

Types of Reactions:

Oxidation: LY 246708 (tartrate) can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the pyridine ring, resulting in the formation of dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

LY 246708 (tartrate) has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study muscarinic acetylcholine receptor pharmacology.

Biology: Investigated for its effects on neuronal excitability and neurotransmitter regulation.

Medicine: Explored as a potential therapeutic for neuropsychiatric and neurological disorders such as schizophrenia and Alzheimer’s disease.

Industry: Utilized in the development of new muscarinic receptor-targeting drugs .

Mechanism of Action

LY 246708 (tartrate) exerts its effects by acting as an agonist at muscarinic M1 and M4 receptors. It binds to these receptors and stimulates their activity, leading to the modulation of neurotransmitter circuits involving acetylcholine, dopamine, and glutamate. This rebalancing of neurotransmitter circuits is thought to alleviate symptoms of disorders like schizophrenia and Alzheimer’s disease .

Comparison with Similar Compounds

Arecoline: A natural muscarinic receptor agonist found in betel nut.

Acetylcholine: The endogenous neurotransmitter for muscarinic receptors.

Pilocarpine: A muscarinic receptor agonist used in the treatment of glaucoma

Comparison:

Biological Activity

Xanomeline tartrate is a selective muscarinic receptor agonist primarily targeting M1 and M4 receptors. It has garnered interest for its potential therapeutic effects in cognitive disorders, particularly Alzheimer’s disease (AD). This article reviews the biological activity of xanomeline, focusing on its mechanism, efficacy in clinical trials, and safety profile.

Xanomeline acts as an agonist at muscarinic acetylcholine receptors, specifically M1 and M4 subtypes. This selectivity is significant as it may enhance cognitive function without the adverse effects typically associated with non-selective cholinergic agents. The M1 receptor is implicated in cognitive processes such as learning and memory, while M4 receptors are thought to modulate dopaminergic activity, potentially offering benefits in neuropsychiatric conditions.

Alzheimer's Disease Trials

Xanomeline has been evaluated in several clinical trials for its efficacy in treating Alzheimer’s disease. Notable studies include:

- Study Design : A 6-month randomized, double-blind, placebo-controlled trial involving 343 participants aged 60 and older with mild to moderate AD. Patients received varying doses of xanomeline (75, 150, or 225 mg daily) or placebo.

- Outcome Measures : Cognitive function was assessed using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Computerized Neuropsychological Test Battery (CNTB).

- Results : The study demonstrated a significant dose-response relationship favoring xanomeline over placebo, particularly at the 75 mg dose. Improvements were noted in cognitive performance, especially in measures of simple reaction time and delayed verbal recall .

| Dose (mg/day) | ADAS-Cog Score Change | CNTB Score Change |

|---|---|---|

| Placebo | +2.63 | +1.04 |

| 75 | -5.2 | -3.5 |

| 150 | -6.0 | -4.0 |

| 225 | -7.0 | -5.5 |

Safety Profile

Xanomeline has been generally well-tolerated in clinical settings; however, it does present some safety concerns:

- Maximum Tolerated Dose (MTD) : In a study involving patients with AD, the MTD was determined to be 100 mg three times daily . This was higher than the previously established MTD in healthy volunteers.

- Adverse Effects : Common adverse effects included gastrointestinal disturbances and syncope, particularly at higher doses . A phase II trial reported a higher incidence of syncope than expected, leading to concerns about cardiovascular safety .

Recent Research Findings

Recent studies have expanded on xanomeline's effects beyond cognitive improvement:

- Functional Connectivity : Research using functional MRI indicated that xanomeline modulates brain connectivity patterns associated with cognitive tasks. It was shown to reduce hyper-connectivity induced by NMDA antagonists like PCP and enhance cholinergic-like activation across various brain regions .

- Combination Therapies : Investigations into xanomeline combined with other agents (e.g., trospium) have suggested that this combination may reduce cholinergic side effects while maintaining efficacy against symptoms of schizophrenia and other disorders .

Case Studies

A case study involving a patient treated with xanomeline for AD highlighted significant improvements in cognitive function and daily living activities after six months of treatment at a dose of 150 mg/day. The patient exhibited enhanced memory recall and reduced caregiver burden.

Properties

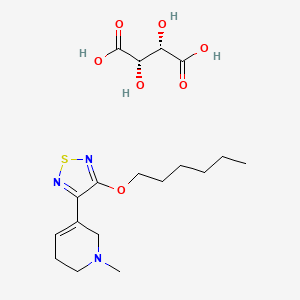

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSVWTMVMBGIHQ-WUUYCOTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.